molecular formula C11H11FN2O B3916496 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole

3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No. B3916496
M. Wt: 206.22 g/mol
InChI Key: LYVHGAKCKRJSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole (FPOP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPOP is a type of oxadiazole, a heterocyclic organic compound that contains an oxygen and two nitrogen atoms in a five-membered ring structure.

Scientific Research Applications

3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience, where 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole is not fully understood, but it is believed to involve the modulation of various cellular pathways involved in oxidative stress, inflammation, and cell proliferation. 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while also inhibiting the activity of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole can protect cells from oxidative stress and inflammation, while also inhibiting the proliferation of cancer cells. In vivo studies have shown that 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for further research on 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole. One area of interest is in the development of novel 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole derivatives with improved bioavailability and efficacy. Another area of interest is in the investigation of 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole's potential use as a therapeutic agent for various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole and its effects on various cellular pathways.

properties

IUPAC Name

3-(4-fluorophenyl)-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-2-3-10-13-11(14-15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVHGAKCKRJSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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